Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid
Overview
Description
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid is a fluorinated compound with the molecular formula C8H2F12O7 and a molecular weight of 438.08 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and resistance to chemical degradation . It is primarily used in research and industrial applications due to its specialized properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid typically involves the reaction of perfluorinated ethers with appropriate carboxylic acid derivatives . The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve high purity levels .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of catalysts or under elevated temperatures.
Major Products Formed:
Scientific Research Applications
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid is largely dependent on its interaction with other molecules. Its high fluorine content allows it to form strong interactions with other fluorinated compounds and surfaces, making it effective in applications requiring high chemical resistance . The molecular targets and pathways involved often include interactions with hydrophobic and lipophilic environments, enhancing its utility in various applications .
Comparison with Similar Compounds
- Perfluoro-3,6-dioxaundecane-1,11-dioic acid
- Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid
- This compound
Comparison: this compound stands out due to its unique combination of three ether linkages and high fluorine content, which imparts superior thermal stability and chemical resistance compared to other similar compounds . This makes it particularly valuable in applications requiring extreme conditions, such as high temperatures or aggressive chemical environments .
Properties
IUPAC Name |
2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F12O7/c9-3(10,1(21)22)25-5(13,14)7(17,18)27-8(19,20)6(15,16)26-4(11,12)2(23)24/h(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFPCCRSQCFOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(OC(C(OC(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381084 | |
Record name | Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55621-18-6 | |
Record name | Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the detection of perfluoro-3,6,9-trioxaundecane-1,11-dioic acid in street sweepings significant?
A1: This study marks the first-time detection of this compound within environmental samples. [] While little is currently known about this specific compound, its presence in street sweepings suggests potential sources and raises concerns about its persistence and potential environmental impact. Further research is needed to understand its sources, fate, and potential effects.
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